molecular formula C8H12N4O4 B12462595 ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B12462595
M. Wt: 228.21 g/mol
InChI Key: HSNUAMQSAUHLQG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (CAS 1341199-88-9) is a high-purity chemical compound with a molecular formula of C₈H₁₂N₄O₄ and a molecular weight of 228.21 g/mol . This nitro-triazole derivative serves as a key synthetic intermediate and building block in advanced research fields. Its primary research value lies in two main areas. First, it functions as a precursor in the development of novel energetic materials. Compounds based on the 3-nitro-1,2,4-triazole scaffold are of significant interest for creating insensitive, high-performance explosives with improved safety profiles, such as those used in specialized munitions . Second, this compound is a valuable scaffold in medicinal chemistry, particularly for developing new pharmacologically active agents. Structurally similar 3-nitro-1,2,4-triazole analogs have recently been synthesized and shown promising in vitro activity as antitrypanosomatid agents for treating neglected tropical diseases like Chagas disease and leishmaniasis . Researchers utilize this compound for its molecular structure, which allows for further functionalization and study of structure-activity relationships. It is offered with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only, not for direct human use.

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

ethyl 2-(3-nitro-1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C8H12N4O4/c1-3-6(7(13)16-4-2)11-5-9-8(10-11)12(14)15/h5-6H,3-4H2,1-2H3

InChI Key

HSNUAMQSAUHLQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=NC(=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Regioselective N1-Alkylation in Aqueous Alkaline Media

The most common approach involves alkylating 3-nitro-1H-1,2,4-triazole with ethyl 2-bromobutanoate under alkaline conditions. Key findings include:

  • Reagents : 3-Nitro-1H-1,2,4-triazole, ethyl 2-bromobutanoate, NaOH, N-methylmorpholine N-oxide (NMMO).
  • Conditions : Aqueous NaOH (1–2 M), 60–80°C, 4–6 hours.
  • Mechanism : NMMO enhances nucleophilicity at N1 by deprotonating the triazole, facilitating SN2 attack by the alkylating agent.
  • Yield : 65–78%, with N1 as the major product (≥85% regioselectivity).

Table 1 : Optimization of Direct Alkylation

Parameter Optimal Range Impact on Yield/Selectivity
Base Concentration 1.5–2.0 M NaOH Higher concentration improves N1 selectivity
Temperature 70–80°C Accelerates reaction but risks decomposition
NMMO Loading 10–15 mol% Maximizes N1 regioselectivity

Palladium-Catalyzed Coupling for Challenging Substrates

Cross-Coupling with Ethyl 2-(Halogenated)Butanoate

For sterically hindered systems, palladium catalysis enables efficient coupling:

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%).
  • Substrates : 3-Nitro-1H-1,2,4-triazole and ethyl 2-bromobutanoate.
  • Conditions : DMF, 100°C, 12 hours under N₂.
  • Yield : 72–80%, with >90% N1 selectivity.

Mechanistic Insight : Oxidative addition of the alkyl bromide to Pd(0) forms a Pd(II) intermediate, followed by coordination and reductive elimination to yield the product.

Sequential Nitro Group Introduction Post-Alkylation

Nitration of Pre-Alkylated Triazole

An alternative route involves nitrating 1-(2-butanoate ethyl)-1H-1,2,4-triazole:

  • Nitration Reagent : HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C.
  • Conditions : 2 hours, followed by quenching in ice-water.
  • Yield : 60–65%, but requires rigorous temperature control to avoid byproducts.

Limitation : Lower regioselectivity (70–75% nitro at C3) compared to direct alkylation.

Solvent and Base Effects on Regioselectivity

Comparative studies highlight critical solvent/base pairs:

  • Polar Aprotic Solvents : DMF or DMSO enhance N1 selectivity (80–85%) by stabilizing the transition state.
  • Protic Solvents : Ethanol or water reduce selectivity (60–70%) due to hydrogen bonding with triazole N2.
  • Bases : K₂CO₃ or NaOH outperform weaker bases (e.g., Et₃N), achieving >80% conversion.

Scalability and Industrial Adaptations

Continuous Flow Reactor Systems

Recent patents describe large-scale production using flow chemistry:

  • Residence Time : 30 minutes at 100°C.
  • Throughput : 1.2 kg/day with 75% yield and 88% purity.
  • Advantage : Reduced decomposition risks and improved temperature control.

Analytical Characterization and Quality Control

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, 3H, -OCH₂CH₃), 1.85 (m, 2H, -CH₂CH₂-), 4.22 (q, 2H, -OCH₂CH₃), 4.95 (t, 1H, -CH-), 8.45 (s, 1H, triazole-H).
  • IR (cm⁻¹) : 1725 (C=O ester), 1530 (asymmetric NO₂), 1345 (symmetric NO₂).

Chemical Reactions Analysis

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include amino derivatives, substituted triazoles, and carboxylic acids.

Scientific Research Applications

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of energetic materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl 4-(3-Nitro-1H-1,2,4-Triazol-1-yl)Butanoate

Structural Differences :

  • Ester Group : Methyl ester (vs. ethyl in the target compound).
  • Substituent Position: Triazole is at the 4-position of the butanoate chain (vs. 2-position in the target).

Physicochemical Properties :

Property Methyl Ester Ethyl Ester (Predicted)
Boiling Point (°C) 414.0 ± 47.0 ~430–450
Density (g/cm³) 1.47 ± 0.1 ~1.50–1.55
pKa -1.86 ± 0.50 ~-1.5 to -2.0

Functional Implications :

  • The methyl ester’s lower molecular weight may enhance solubility in polar solvents compared to the ethyl derivative.

4-[2-(3-Nitro-1H-1,2,4-Triazol-1-yl)-1-Oxopropyl]Morpholine

Structural Differences :

  • Functional Group : Ketone and morpholine moiety (vs. ethyl ester in the target).

Physicochemical Properties :

Property Morpholine Derivative Ethyl Ester (Predicted)
Boiling Point (°C) 537.3 ± 60.0 ~430–450
Density (g/cm³) 1.59 ± 0.1 ~1.50–1.55
pKa -1.19 ± 0.20 ~-1.5 to -2.0

Functional Implications :

  • The ketone moiety may enhance hydrogen-bonding interactions with biological targets, offering a different mechanism of action compared to ester-containing analogs .

Antifungal Triazole Derivatives (Series A and B)

Structural Context : Compounds such as 2-(2,4-disubstituted phenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (Series A and B) share the 3-nitro-triazole core but incorporate additional triazole and aryl groups .

Biological Activity

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a compound belonging to the triazole class, which is characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group at the 3-position of the triazole ring and an ethyl butanoate moiety. These structural characteristics contribute to its unique properties, allowing it to interact with various biological systems. The ability of the triazole ring to bind metal ions in enzymes suggests that this compound may inhibit enzymatic activities crucial for various metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to metal ions within their active sites. This inhibition could disrupt biochemical pathways essential for cellular function.
  • Electrochemical Activity : Studies have shown that related triazole compounds exhibit electrochemical behavior that correlates with their antibacterial properties. The reduction potential of these compounds can influence their biological activity against pathogenic bacteria .

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against the ESKAPE pathogens, a group known for their antibiotic resistance:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Enterococcus faecium32 µg/mLModerate
Staphylococcus aureus16 µg/mLStrong
Klebsiella pneumoniae64 µg/mLModerate
Acinetobacter baumannii128 µg/mLWeak
Pseudomonas aeruginosa>256 µg/mLInactive

These findings suggest that while this compound shows promise as an antibacterial agent, its efficacy varies significantly among different bacterial species .

Antifungal and Anticancer Properties

In addition to antibacterial activity, compounds similar to this compound have been reported to possess antifungal and anticancer properties. For instance:

  • Antifungal Activity : Triazole derivatives are known for their ability to inhibit fungal growth by disrupting cell membrane synthesis.
  • Anticancer Potential : Some studies indicate that triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and evaluation of various triazole derivatives for their antibacterial properties. This compound was included in this evaluation and demonstrated a promising profile against resistant bacterial strains . Another research effort focused on the electrochemical behavior of related compounds and established a correlation between reduction potential and antibacterial activity .

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